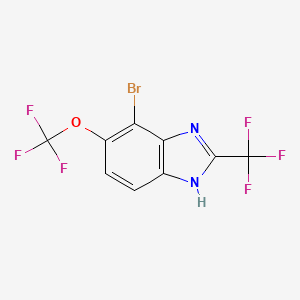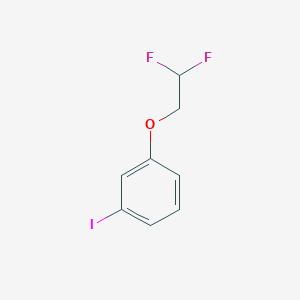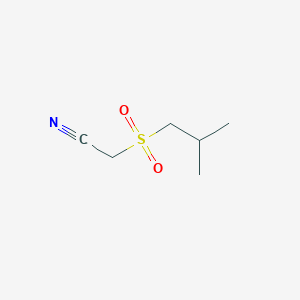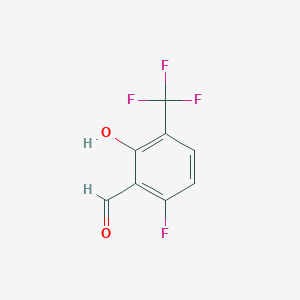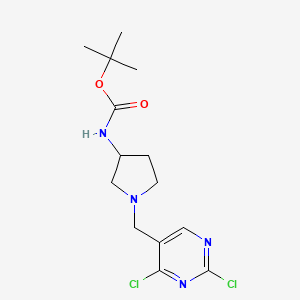
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
科学研究应用
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and processes.
Chemical Biology: It is employed in chemical biology research to develop probes and tools for studying biological systems.
Industrial Applications: The compound may be used in the development of agrochemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound for its target.
相似化合物的比较
Similar Compounds
- Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate
- Tert-butyl 2,6-dichloro-4-pyrimidinylcarbamate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-piperidinecarboxylate
Uniqueness
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to similar compounds with piperidine or other ring systems. This uniqueness can result in different biological activities and applications.
属性
分子式 |
C14H20Cl2N4O2 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)18-10-4-5-20(8-10)7-9-6-17-12(16)19-11(9)15/h6,10H,4-5,7-8H2,1-3H3,(H,18,21) |
InChI 键 |
KAQWKNKPLHIKOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
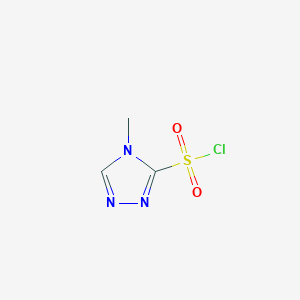
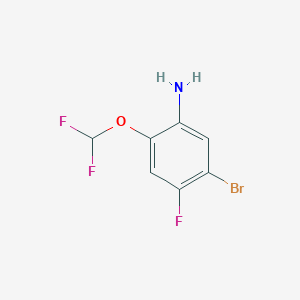
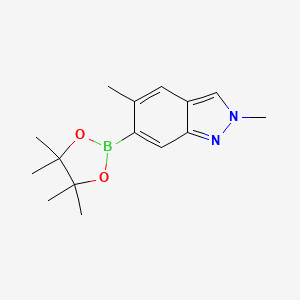

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)

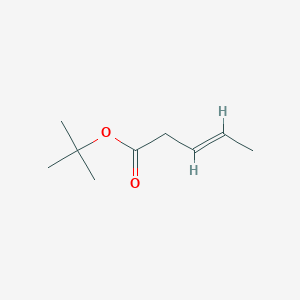

![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)
